molecular formula W B084614 Tungsten-184 CAS No. 14265-82-8

Tungsten-184

Cat. No.: B084614
CAS No.: 14265-82-8
M. Wt: 183.950933 g/mol
InChI Key: WFKWXMTUELFFGS-IGMARMGPSA-N
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Description

Tungsten-184 is a stable isotope of the element tungsten, which is represented by the symbol W and has an atomic number of 74. This compound has a mass number of 184, consisting of 74 protons and 110 neutrons. It is one of the naturally occurring isotopes of tungsten, with an isotopic abundance of approximately 30.64 percent . Tungsten is known for its high melting point, density, and strength, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tungsten-184 can be isolated from natural tungsten ores, such as wolframite and scheelite, through a series of chemical processes. The primary method involves the extraction of tungsten from its ores by converting it into tungsten trioxide (WO3) and then reducing it with hydrogen or carbon to obtain pure tungsten metal .

Industrial Production Methods:

    Extraction from Ores: Tungsten ores are crushed and ground to liberate the tungsten minerals. The ore is then concentrated using gravity, magnetic, and flotation methods.

    Conversion to Tungsten Trioxide: The concentrated ore is roasted in the presence of air to convert tungsten minerals into tungsten trioxide.

    Reduction to Tungsten Metal: Tungsten trioxide is reduced with hydrogen or carbon at high temperatures to produce tungsten metal powder. The reduction process can be represented by the following chemical equation: [ \text{WO}_3 + 3\text{H}_2 \rightarrow \text{W} + 3\text{H}_2\text{O} ] or [ \text{WO}_3 + 3\text{C} \rightarrow \text{W} + 3\text{CO} ]

Chemical Reactions Analysis

Types of Reactions: Tungsten-184 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound reacts with oxygen to form tungsten trioxide (WO3). The oxidation process is temperature-dependent and can be represented by the following equation: [ 2\text{W} + 3\text{O}_2 \rightarrow 2\text{WO}_3 ] At higher temperatures, tungsten trioxide can sublime, and the oxidation rate increases .

Reduction: Tungsten trioxide can be reduced to tungsten metal using hydrogen or carbon, as mentioned earlier.

Substitution: Tungsten can form various compounds through substitution reactions with halogens, forming tungsten halides such as tungsten hexafluoride (WF6) and tungsten hexachloride (WCl6).

Common Reagents and Conditions:

    Oxidation: Oxygen or air at elevated temperatures.

    Reduction: Hydrogen or carbon at high temperatures.

    Substitution: Halogens such as fluorine or chlorine.

Major Products:

    Oxidation: Tungsten trioxide (WO3).

    Reduction: Tungsten metal (W).

    Substitution: Tungsten halides (e.g., WF6, WCl6).

Comparison with Similar Compounds

    Tungsten-182: Another stable isotope of tungsten with similar properties but a different isotopic abundance.

    Tungsten-186: A stable isotope with a higher mass number and different isotopic abundance.

    Molybdenum: A transition metal with similar chemical properties but lower density and melting point.

Uniqueness:

Properties

IUPAC Name

tungsten-184
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/W/i1+0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKWXMTUELFFGS-IGMARMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[W]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[184W]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

W
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70931574
Record name (~184~W)Tungsten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.950933 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14265-82-8
Record name Tungsten, isotope of mass 184
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014265828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~184~W)Tungsten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The promoters or rate enhancers added to the palladium catalyst are group VIB cabonyls. Such carbonyls are, for example, chromium hexacarbonyl, molybdenum hexacarbonyl and tungsten hexacarbonyl. The carbonyl promoter can be added to the reaction mixture or formed in situ. The chromium carbonyl gives greater catalyst enhancement than either molybdenum or tungsten. The amount of group VIB carbonyl added is from about 0.05 weight percent to 10 weight percent based on the weight of palladium used as the catalyst.
Name
chromium hexacarbonyl
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0 (± 1) mol
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reactant
Reaction Step One
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reactant
Reaction Step Two
Name
tungsten hexacarbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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